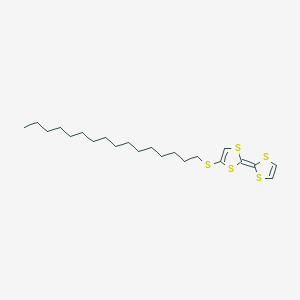
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole is a compound belonging to the class of dithiolylidene derivatives
Métodos De Preparación
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound with iodine can lead to the formation of a disulfide derivative .
Aplicaciones Científicas De Investigación
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules with interesting electronic properties. In biology, it has been investigated for its potential as an antioxidant due to its ability to scavenge free radicals. In medicine, it has been explored for its potential use in drug delivery systems. In industry, it is used in the production of conductive polymers and materials for organic electronics .
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole involves its ability to interact with various molecular targets and pathways. The compound can undergo redox reactions, which allow it to act as an electron donor or acceptor. This property is crucial for its applications in organic electronics and materials science. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole can be compared with other similar compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives this compound is unique due to its specific substitution pattern, which imparts distinct properties and reactivity .
Propiedades
Número CAS |
175696-51-2 |
|---|---|
Fórmula molecular |
C22H36S5 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-hexadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C22H36S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-20-19-26-22(27-20)21-24-17-18-25-21/h17-19H,2-16H2,1H3 |
Clave InChI |
KBJVPJKOMVTXSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
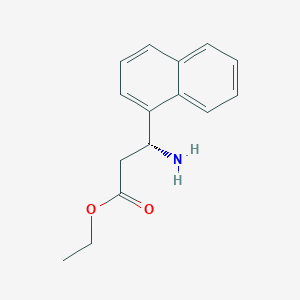
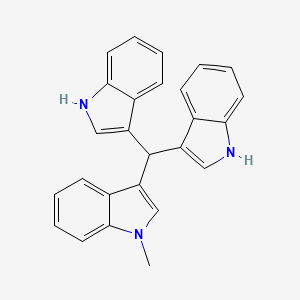
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
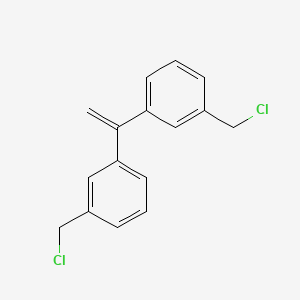
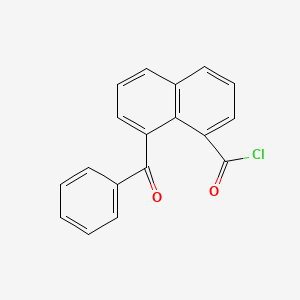
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
